molecular formula C21H21FN4O3 B6440862 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549065-78-1

3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B6440862
Numéro CAS: 2549065-78-1
Poids moléculaire: 396.4 g/mol
Clé InChI: RAANWISKAQPHNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21FN4O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is 396.15976871 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-17-2-3-18-19(9-17)24-13-26(21(18)28)12-14-4-6-25(7-5-14)20(27)15-8-16(22)11-23-10-15/h2-3,8-11,13-14H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAANWISKAQPHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structural configuration that combines a quinazolinone core with a piperidine and a fluoropyridine moiety, which may influence its biological activity and pharmacological properties.

  • Molecular Formula : C21H21FN4O2
  • Molecular Weight : 380.4 g/mol

The compound's structure includes several functional groups that contribute to its reactivity and interaction with biological targets. These interactions are crucial for understanding its potential therapeutic effects.

Preliminary studies indicate that 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one may modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This suggests potential applications in treating diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. It is believed to inhibit specific enzymes and receptors involved in cancer progression. For instance, studies have shown that derivatives of similar structures possess significant inhibitory activity against key targets like BRAF(V600E) and EGFR, which are critical in various cancer types.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Its structural characteristics suggest it could interfere with pro-inflammatory signaling pathways, thereby reducing inflammation in various models.

Interaction Studies

To understand the biological activity of this compound better, interaction studies are essential. These typically involve:

  • Cell Line Assays : Evaluating cytotoxicity in cancer cell lines.
  • Enzyme Inhibition Tests : Assessing the inhibition of specific kinases or receptors.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-oneSimilar quinazolinone core; brominated pyrimidineDifferent halogen substituent may influence reactivity and bioactivity
3-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-oneContains cyclopropyl groupPotentially altered pharmacokinetics due to cyclopropyl ring
2-(4-Aminophenylsulfonamido)Acetic AcidDifferent core structure but similar piperidine integrationFocused on anti-inflammatory properties rather than quinazolinone activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings. For example:

  • Synergistic Effects with Chemotherapy : Research involving the combination of similar quinazolinone derivatives with doxorubicin has shown enhanced cytotoxic effects against breast cancer cell lines, indicating potential for improved treatment regimens.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of compounds structurally related to 3-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, demonstrating promising results in tumor reduction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.